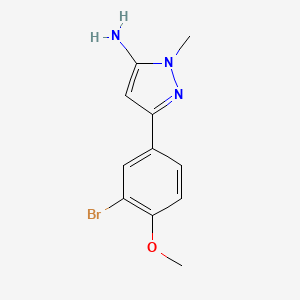

1-(aminomethyl)-2,3-dihydro-1H-inden-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(aminomethyl)-2,3-dihydro-1H-inden-2-amine, also known as AMIA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMIA is a bicyclic amine that belongs to the class of indenamines. It has a unique chemical structure that makes it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Efficient Synthesis Methods : The compound is synthesized through various methods, including efficient and economical synthesis routes. For instance, Prashad et al. (2006) detailed a six-step synthesis process for a derivative of this compound, highlighting the use of sequential regioselective Friedel−Crafts acetylations and hydrogenations (Prashad et al., 2006).

Pharmacological Interests : Studies have shown that derivatives of this compound have potential pharmacological interest. For example, Kochia et al. (2019) synthesized pyrimidine-containing compounds using this compound, which showed potential synthetic and pharmacological interest (Kochia et al., 2019).

Biological and Pharmaceutical Research

Metabolism Studies : The metabolism of similar compounds, such as 2-aminoindane (a related substance), has been studied to support drug testing. Manier et al. (2019) investigated the in vitro and in vivo metabolism of 2-aminoindane, which is structurally related to 1-(aminomethyl)-2,3-dihydro-1H-inden-2-amine, showing how it undergoes various metabolic transformations (Manier et al., 2019).

Dopamine Receptors Ligands : Claudi et al. (1996) synthesized derivatives of this compound and evaluated their affinity at dopamine D1 and D2 receptors, indicating their potential use in the study of neurological functions and disorders (Claudi et al., 1996).

Chemical Synthesis and Analysis

Aminomethylation Studies : Möhrle and Novak (1982) studied the aminomethylation of related compounds, providing insights into chemical reactions and synthetic methods relevant to the study of 1-(aminomethyl)-2,3-dihydro-1H-inden-2-amine (Möhrle & Novak, 1982).

Application in High-Performance Liquid Chromatography : You et al. (2006) developed a method for determining amino compounds, which can be applied for the analysis of compounds like 1-(aminomethyl)-2,3-dihydro-1H-inden-2-amine (You et al., 2006).

Mechanism of Action

Target of Action

The compound “1-(aminomethyl)-2,3-dihydro-1H-inden-2-amine” is also known as Gabapentin . It primarily targets the α2δ-1 and α2δ-2 isoforms of the α2δ protein . These proteins are subunits of voltage-gated calcium channels in the central nervous system. Gabapentin’s binding to these targets inhibits calcium influx into neurons, reducing excitatory neurotransmitter release and ultimately decreasing neuronal excitability .

Mode of Action

Gabapentin’s mode of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels . This binding decreases the activity of these channels, reducing calcium influx into neurons. The reduction in calcium influx leads to a decrease in the release of excitatory neurotransmitters, which in turn reduces neuronal excitability .

Biochemical Pathways

It is known that gabapentin’s binding to the α2δ-1 subunit inhibits calcium channels, reducing the influx of calcium into neurons . This action likely affects multiple biochemical pathways related to neurotransmitter release and neuronal excitability.

Pharmacokinetics

Gabapentin’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). It is absorbed by the body through the small intestine and has a bioavailability inversely proportional to dose . Its elimination half-life is 5 to 7 hours . These properties impact Gabapentin’s bioavailability and therapeutic effects.

Result of Action

The primary result of Gabapentin’s action is a decrease in neuronal excitability. By inhibiting calcium influx into neurons, Gabapentin reduces the release of excitatory neurotransmitters. This action can lead to a decrease in symptoms associated with conditions like epilepsy and neuropathic pain .

Action Environment

The action, efficacy, and stability of Gabapentin can be influenced by various environmental factors. For example, the presence of other medications can affect Gabapentin’s absorption and excretion, potentially altering its effects. Additionally, individual patient factors such as age, kidney function, and overall health can influence how Gabapentin is processed by the body

properties

IUPAC Name |

1-(aminomethyl)-2,3-dihydro-1H-inden-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,9-10H,5-6,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBZVPPPCVJKDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)CN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzamido-N-(4-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2358766.png)

![2-benzamido-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2358769.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2358772.png)

![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2358775.png)